molecular formula C11H12N2O B8596510 6-methoxy-2-methyl-8-Quinolinamine CAS No. 54232-07-4

6-methoxy-2-methyl-8-Quinolinamine

Cat. No.: B8596510
CAS No.: 54232-07-4
M. Wt: 188.23 g/mol
InChI Key: MBSAWVJPVWNOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-Methyl-8-Quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-Methyl-8-Quinolinamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-Methyl-8-Quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and methyl groups on the quinoline ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-2-Methyl-8-Quinolinamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    8-Quinolinamine: Shares a similar quinoline backbone but lacks the methoxy and methyl substituents.

    6-Methoxyquinoline: Similar structure but without the amine group at the 8-position.

    2-Methylquinoline: Lacks the methoxy and amine groups.

Uniqueness: 6-Methoxy-2-Methyl-8-Quinolinamine is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which contribute to its distinct chemical and biological properties. These substituents enhance its solubility, reactivity, and biological activity compared to other quinoline derivatives .

Properties

CAS No.

54232-07-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methoxy-2-methylquinolin-8-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-4-8-5-9(14-2)6-10(12)11(8)13-7/h3-6H,12H2,1-2H3

InChI Key

MBSAWVJPVWNOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)OC)N

Origin of Product

United States

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